2-(2-Aminoethylthio)succinic acid
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Overview
Description
2-(2-Aminoethylthio)succinic acid is an organic compound with the molecular formula C6H11NO4S and a molecular weight of 193.22 g/mol It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a 2-aminoethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethylthio)succinic acid typically involves the reaction of succinic acid with 2-aminoethanethiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and can lead to higher efficiency and scalability. The use of biotechnological methods, such as microbial fermentation, is also being explored for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethylthio)succinic acid can undergo various types of chemical reactions, including:
Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethylthio group can lead to the formation of sulfoxides or sulfones, while reduction of the carboxyl groups can yield alcohols .
Scientific Research Applications
2-(2-Aminoethylthio)succinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: It is being investigated for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-Aminoethylthio)succinic acid involves its interaction with various molecular targets and pathways. It can act as an electron donor in redox reactions, participate in the Krebs cycle, and modulate the activity of enzymes involved in metabolic processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Succinic acid: A dicarboxylic acid with the formula C4H6O4, it is a key intermediate in the Krebs cycle and has various industrial applications.
2-Aminoethanethiol:
Uniqueness
2-(2-Aminoethylthio)succinic acid is unique due to the presence of both an amino group and a thioether group, which allows it to participate in a wide range of chemical reactions and biological processes.
Properties
Molecular Formula |
C6H11NO4S |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
2-(2-aminoethylsulfanyl)butanedioic acid |
InChI |
InChI=1S/C6H11NO4S/c7-1-2-12-4(6(10)11)3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) |
InChI Key |
MJYVWFFSRUMJTN-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(CC(=O)O)C(=O)O)N |
Origin of Product |
United States |
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